molecular formula C22H26N2O3S B12472284 N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

Cat. No.: B12472284
M. Wt: 398.5 g/mol
InChI Key: GHCHUUOABBXONO-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C22H26N2O3S/c1-16(14-27-2)23-21(26)18-8-10-19(11-9-18)22-24(20(25)15-28-22)13-12-17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3,(H,23,26)

InChI Key

GHCHUUOABBXONO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide likely involves multiple steps, including the formation of the thiazolidinone ring, the attachment of the phenylethyl group, and the final coupling with the benzamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such a compound would require optimization for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide may undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the carbonyl group to alcohols.

    Substitution: Replacing functional groups with other substituents.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamide derivatives, thiazolidinone-containing molecules, and compounds with phenylethyl groups.

Highlighting Uniqueness

The uniqueness of N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide could be attributed to its specific combination of functional groups, which might confer unique chemical reactivity and biological activity.

For detailed and specific information, consulting scientific literature, chemical databases, and research articles would be necessary

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